molecular formula C₂₃H₃₈O B058100 Teprenone CAS No. 3796-63-2

Teprenone

Cat. No. B058100
CAS RN: 3796-63-2
M. Wt: 330.5 g/mol
InChI Key: HUCXKZBETONXFO-NJFMWZAGSA-N
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Description

Synthesis Analysis

The synthesis of Teprenone involves several chemical reactions, starting from Nerolidol and methyl acetoacetate undergoing the Carroll reaction . This step is followed by a series of fractionation, Grignard reaction, and another Carroll reaction, ultimately yielding Teprenone with an overall yield of 19.1% and purity of 98% (Chen Hai, 2004). Another method for synthesizing all-trans-Teprenone involves desulfonylation, bromination, alkylation, and decarboxylation processes, starting from the coupling product of specific precursors, showcasing the versatility in synthetic approaches for this compound (Chen Zhi-rong, 2005).

Molecular Structure Analysis

The molecular structure of Teprenone is characterized by its polyprenylated nature, which is a common feature in the synthesis of related compounds such as polyprenylated acylphloroglucinols . This class of compounds involves constructing a core structure followed by elaboration via organolithium intermediates, indicative of Teprenone's complex molecular architecture (N. Ahmad et al., 2007).

Chemical Reactions and Properties

Teprenone's chemical behavior is notable for its interaction with various agents and conditions. It promotes the healing of chronic gastric ulcers in rats by inhibiting neutrophil infiltration and lipid peroxidation in ulcerated gastric tissues, highlighting its anti-inflammatory and antioxidative properties (Takashi Kobayashi et al., 2001).

Physical Properties Analysis

The physical properties of Teprenone, such as solubility and stability, are crucial for its formulation and therapeutic application. Although specific studies detailing these properties were not identified in the current search, physical characteristics are typically assessed in the context of pharmaceutical formulation and stability testing to ensure efficacy and safety.

Chemical Properties Analysis

The chemical properties of Teprenone, particularly its reactivity and stability under various conditions, are essential for understanding its mechanism of action and interactions with biological systems. For example, its role in increasing gastric mucosal mucus level via nitric oxide in rats suggests a specific biochemical interaction pathway that contributes to its therapeutic effects (K. Nishida et al., 1998).

Scientific Research Applications

  • Treatment of Portal Hypertensive Gastric Mucosa : Teprenone has been shown to enhance gastric mucosal blood flow and hexosamine concentration in portal hypertensive rats, suggesting its potential in treating portal hypertensive gastric mucosal abnormalities (Tanoue et al., 1996).

  • Healing of Chronic Gastric Ulcers : It promotes the healing of acetic acid-induced chronic gastric ulcers in rats by stimulating gastric mucus synthesis and secretion, inhibiting neutrophil infiltration, and reducing lipid peroxidation in ulcerated gastric tissues (Kobayashi et al., 2001).

  • Improving Hepatic Tissue Blood Flow : Teprenone increases hepatic and gastric blood flow and shows potential therapeutic effects in acute hepatic disorders (Kurihara et al., 1996).

  • Protection Against Hypoxia and Reoxygenation Stress in Fish : In aquaculture, teprenone has been used to protect gastrointestinal tracts of fish against hypoxia and reoxygenation injury, suggesting its potential application in this field (Sun et al., 2020).

  • Treatment of Gastric Ulcers and Gastritis : Clinical studies have shown teprenone's effectiveness in promoting white scar formation in gastric ulcer healing and treating chronic superficial gastritis (Shirakabe et al., 1995; Liu et al., 1996).

  • Antibacterial Activity Against Helicobacter pylori : Teprenone exhibits antibacterial activity against H. pylori, which is significant given the role of this bacterium in gastric disorders (Ishii, 1993).

  • Potential Use in Alzheimer's Disease : A study indicated that teprenone might be effective in treating Alzheimer's disease, particularly in patients with mild medial temporal area atrophy (Yokoyama et al., 2019).

  • Quality Control in Pharmaceuticals : Research on improved methods for teprenone isomer separation for pharmaceutical analysis highlights its significance in pharmaceutical quality control (Jin et al., 2021).

  • Treatment of NSAID-Associated Gastric Mucosal Lesions : Teprenone has been shown to be effective in improving gastric mucosal injury and dyspeptic symptoms in long-term users of nonsteroidal anti-inflammatory drugs (Gong et al., 2019).

Safety And Hazards

Teprenone should be handled in a well-ventilated place. Suitable protective clothing should be worn to avoid contact with skin and eyes. Formation of dust and aerosols should be avoided. Non-sparking tools should be used. All sources of ignition should be removed. Personnel should be evacuated to safe areas .

properties

IUPAC Name

(5E,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O/c1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h11,13,15,17H,7-10,12,14,16,18H2,1-6H3/b20-13+,21-15+,22-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCXKZBETONXFO-NJFMWZAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CCC(=O)C)/C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901166719
Record name (5E,9E,13E)-6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Teprenone acts as an anti-ulcer and gastric mucoprotective agent used to treat gastric ulcers and gastritis. Currently, the full mechanisms of action are still unclear.
Record name Teprenone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15955
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Teprenone

CAS RN

3796-63-2, 6809-52-5
Record name (5E,9E,13E)-6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraprenylacetone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Teprenone [INN:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Teprenone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15955
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (5E,9E,13E)-6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901166719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5E,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one
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Record name TETRAPRENYLACETONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,850
Citations
E Ichihara, K Hasegawa, K Kudo, Y Tanimoto… - PloS one, 2023 - journals.plos.org
… Teprenone induces expression of heat-shock proteins (HSPs) … We explored whether teprenone prevented worsening of … COVID-19 with fever to teprenone or no-teprenone groups in a 1:…
Number of citations: 8 journals.plos.org
Y Inoue, T Hada, A Shiraishi, K Hirose… - Antimicrobial Agents …, 2005 - Am Soc Microbiol
We examined the antibacterial activities against Staphylococcus aureus of three diterpenes, namely, geranylgeraniol, teprenone, and phytol, by using a broth dilution with shaking …
Number of citations: 226 journals.asm.org
KA De Castro, EY Byun, HJ Rhee - Bulletin of the Korean Chemical …, 2009 - koreascience.kr
… teprenone, there have been a number ofother applications ofthis drug eitheras anadditive or as anactive ingredient. Teprenone is … 7 These myriad and growing applications of teprenone …
Number of citations: 2 koreascience.kr
T Kobayashi, Y Ohta, J Yoshino, S Nakazawa - Pharmacological Research, 2001 - Elsevier
… Therefore, we attempted to clarify whether teprenone exerts a … Daily oral administration of teprenone (100 mg kg −1 × 2) for 7 … The teprenone administration caused a decrease in MPO …
Number of citations: 127 www.sciencedirect.com
T Chitapanarux, N Lertprasertsuke… - Scandinavian Journal of …, 2019 - Taylor & Francis
Objectives: Low-dose aspirin is the standard treatment for the prevention of cardiovascular events in at-risk patients. We performed a randomized, placebo-controlled study to determine …
Number of citations: 11 www.tandfonline.com
Y Morimoto, K Shimohara, S Oshima… - The Japanese Journal …, 1991 - jstage.jst.go.jp
… -5492 was more potent than teprenone but less potent than … was 3 times more potent than teprenone, whereas cimetidine … gastric ulcers more potently than teprenone and cimetidine. KB…
Number of citations: 288 www.jstage.jst.go.jp
K Nishida, Y Ohta, I Ishiguro - European journal of pharmacology, 1998 - Elsevier
We have reported that neutrophil infiltration into gastric mucosa is closely related to gastric mucosal lesion development in rats with water immersion restraint stress. In this study, we …
Number of citations: 14 www.sciencedirect.com
Y Gong, X Huang, M Chen… - … of Gastroenterology and …, 2019 - Wiley Online Library
… Our purpose was to address the effects of teprenone on long-term NSAID-associated … teprenone group and three in the control group. In the teprenone group, one patient took teprenone …
Number of citations: 18 onlinelibrary.wiley.com
K Tanoue, AS Tarnawski, F Kishihara, M Ohta… - Digestion, 1996 - karger.com
… rats, we studied the effects of teprenone or placebo on: (1) … significantly higher in the PHT + teprenone group than in the PHT + … Teprenone treatment significantly increased the gastric …
Number of citations: 25 karger.com
S Yokoyama, T Yoshinaga… - Journal of Alzheimer's …, 2019 - content.iospress.com
Background: Teprenone (geranylgeranylacetone), an anti-ulcer agent, has been reported to inhibit amyloid-β increase, senile plaque formation, and neuronal degeneration, and …
Number of citations: 6 content.iospress.com

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